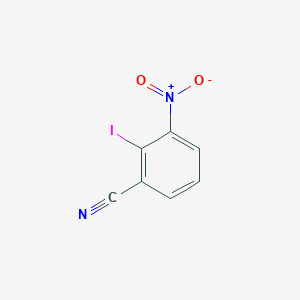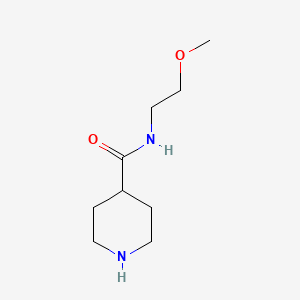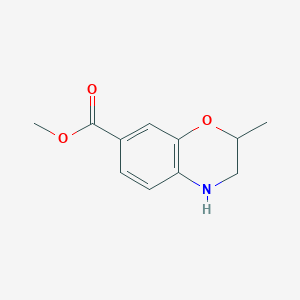
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfonyl)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfonyl)-1-ethanone, also known as CTSE, is a synthetic compound with potential applications in the field of scientific research. CTSE is a member of the class of compounds known as sulfonyl triazoles, which have been studied for their ability to act as protective agents against oxidative stress and for their potential to be used as a therapeutic agent for cancer and other diseases. CTSE has been used in a variety of laboratory experiments, and its potential applications in the field of scientific research are being explored.
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis process of compounds related to "1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfonyl)-1-ethanone" involves catalysis under specific conditions, highlighting its relevance in organic synthesis and potential in pharmaceutical chemistry. For example, the synthesis of similar compounds has been achieved through reactions involving chlorobenzene and chloroacetyl chloride, demonstrating the compound's utility as an intermediate in chemical synthesis (Li De-liang, 2010).
Antifungal Activity
- Derivatives of the compound exhibit significant antifungal activities, making them valuable for developing new antifungal agents. This application is particularly important in agriculture and medicine, where fungal resistance to existing drugs is a growing concern. Studies have synthesized novel derivatives showing inhibition against various fungi, suggesting potential use in creating more effective antifungal treatments (Yi-An Ruan et al., 2011).
Corrosion Inhibition
- Some studies have explored the use of triazole derivatives, related to "this compound," as corrosion inhibitors for metals in acidic media. These findings could have significant implications for the chemical industry, where corrosion of metal equipment is a major challenge, by offering a means to extend the life of such equipment through effective corrosion inhibition (Wei-hua Li et al., 2007).
Pharmaceutical Intermediates
- The compound and its derivatives have been investigated for their potential as intermediates in the synthesis of pharmaceutical agents. For instance, the synthesis and characterization of similar compounds have provided key intermediates required for the development of promising agricultural fungicides, showcasing the role of such compounds in synthesizing active pharmaceutical ingredients (H. Ji et al., 2017).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfonyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3S/c11-8-3-1-7(2-4-8)9(15)5-18(16,17)10-12-6-13-14-10/h1-4,6H,5H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZWCBSLVIKCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CS(=O)(=O)C2=NC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Ethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2679702.png)
![5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2679704.png)


![ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2679709.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2679710.png)




![Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate](/img/structure/B2679716.png)
![Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate](/img/structure/B2679717.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol](/img/structure/B2679721.png)
